11-Oxomogroside IVA
Description
Overview of Mogrosides and Their Structural Diversity
Mogrosides are a prominent group of cucurbitane-type triterpenoid (B12794562) glycosides primarily found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. wikipedia.org The fundamental structure of mogrosides consists of an aglycone, mogrol (B2503665), which is a tetra-hydroxylated cucurbitane, featuring hydroxyl groups at positions C3, C11, C24, and C25. pnas.org The vast structural diversity of the mogroside family stems from the number and linkage of glucose units attached to the mogrol core, primarily at the C3 and C24 positions. pnas.orgtandfonline.com
The biosynthesis of mogrosides is a complex enzymatic process. It begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) skeleton. oup.com This is followed by a series of oxidation reactions catalyzed by cytochrome P450 enzymes and subsequent glycosylation steps mediated by UDP-glucosyltransferases (UGTs). nih.govoup.com The number of glucose moieties can range from one to six, and their arrangement, including primary and branched glucosylations, significantly influences the properties of the resulting mogroside. pnas.org For instance, mogrosides with four or more glucose groups are typically intensely sweet. pnas.org The conversion of bitter-tasting mogrosides like mogroside IIE into sweeter compounds such as mogroside V occurs during fruit maturation through continuous glycosylation. tandfonline.comtandfonline.com
Table 1: Key Mogrosides and Their Glucose Moiety Count
| Mogroside | Number of Glucose Moieties |
|---|---|
| Mogroside I | 1-2 |
| Mogroside II | 2 |
| Mogroside III | 3 |
| Mogroside IV | 4 |
| Mogroside V | 5 |
| Mogroside VI | 6 |
This table is a simplified representation and specific isomers may have variations.
Significance of 11-Oxomogroside IVA within the Mogroside Family in Research Contexts
11-Oxomogroside IVA is a specific member of the mogroside family that is distinguished by the presence of a ketone group at the C-11 position of the mogrol backbone, a feature that significantly influences its biological profile. mdpi.com This structural modification, the oxidation of the hydroxyl group at C-11 to a carbonyl group, sets it apart from many other common mogrosides. oup.commdpi.com
From a research perspective, the "11-oxo" functional group is of particular interest. For example, 11-oxo-mogroside V has demonstrated notable antioxidant properties, with studies showing its ability to scavenge reactive oxygen species. chemfaces.comemerald.com While direct research on 11-Oxomogroside IVA is more limited in comparison to its penta-glycosylated counterpart, its structural similarity suggests potential for similar biological activities. Research has indicated that 11-Oxomogroside IVA possesses anti-tumor properties and exhibits cytotoxicity against certain tumor cell lines. chemfaces.com The presence of the 11-oxo group in various mogrosides has been linked to a range of effects, including the inhibition of the Epstein-Barr virus early antigen. nih.gov The study of compounds like 11-Oxomogroside IVA contributes to a deeper understanding of the structure-activity relationships within the mogroside family, particularly how modifications at the C-11 position impact their biological functions.
Table 2: Chemical and Physical Properties of 11-Oxomogroside IVA
| Property | Value |
|---|---|
| Molecular Formula | C54H90O24 biocrick.com |
| Molecular Weight | 1123.28 g/mol medchemexpress.com |
| CAS Number | 952481-54-8 biocrick.com |
| Physical Description | Powder biocrick.com |
| Source | Fruits of Siraitia grosvenorii chemfaces.commedchemexpress.com |
Properties
Molecular Formula |
C54H90O24 |
|---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-30,32-49,55-56,58-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
KKXXOFXOLSCTDL-SWNJDNQZSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Occurrence and Isolation Methodologies of 11 Oxomogroside Iva
Natural Sources and Distribution within Siraitia grosvenorii
11-Oxomogroside IVA is a cucurbitane-type triterpenoid (B12794562) glycoside naturally found in the fruit of Siraitia grosvenorii, a perennial vine belonging to the Cucurbitaceae family. nih.gov This plant, commonly known as monk fruit or Luo Han Guo, is the primary natural source of this chemical compound. nih.gov The fruit of S. grosvenorii contains a variety of these glycosides, collectively known as mogrosides, which are responsible for its characteristic sweetness.
The concentration and presence of certain mogrosides can be influenced by the processing methods applied to the fruit after harvesting. For instance, studies on the related compound Mogroside IVA have shown that it is more readily detected in monk fruit samples that have been dried using traditional high-temperature methods, whereas it is barely detectable in fruits dried at lower temperatures. nih.govresearchgate.net This suggests that the processing conditions, such as heat, may play a role in the chemical profile of the final monk fruit product, potentially affecting the relative abundance of 11-Oxomogroside IVA.
Table 1: Natural Occurrence of 11-Oxomogroside IVA
| Compound Name | Natural Source | Family | Primary Location in Source | Relative Abundance |
|---|---|---|---|---|
| 11-Oxomogroside IVA | Siraitia grosvenorii (Monk Fruit) | Cucurbitaceae | Fruit | Minor Constituent |
Chromatographic and Spectroscopic Approaches for Isolation and Purification
The isolation and purification of 11-Oxomogroside IVA from the complex mixture of phytochemicals in Siraitia grosvenorii fruit rely on a combination of advanced chromatographic and spectroscopic techniques. As it is a minor component, its separation requires precise and systematic methodologies.
The general workflow for isolating mogrosides, including 11-Oxomogroside IVA, typically begins with the preparation of a crude extract from the dried fruit, often using an aqueous ethanol solution. This extract then undergoes a series of chromatographic separations to isolate the individual compounds.
Chromatographic Techniques:
Macroporous Resin Column Chromatography: This is a common initial step for purifying the crude mogroside extract. The resin adsorbs the glycosides, which can then be washed and eluted with different concentrations of ethanol to separate them from sugars, pigments, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for the fine separation and purification of individual mogrosides. Reversed-phase columns (such as C18) are frequently used, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water. This technique allows for the separation of structurally similar mogrosides based on their differing polarities.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable method used for the analysis and comparison of mogroside content in different samples. nih.govresearchgate.net It can effectively separate various mogrosides, and when combined with chemometric analysis, it helps in identifying characteristic compounds in monk fruit products processed under different conditions. nih.govresearchgate.net
Spectroscopic Approaches for Identification and Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (HPLC-MS), is essential for determining the molecular weight of the isolated compound and providing information about its chemical formula. Techniques like High-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) are used for the systematic screening and identification of numerous triterpene glycosides in S. grosvenorii. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for elucidating the precise structure of complex organic molecules like 11-Oxomogroside IVA. One-dimensional (¹H and ¹³C NMR) and two-dimensional (such as COSY, HSQC, and HMBC) NMR experiments are conducted to determine the connectivity of all atoms within the molecule, including the structure of the aglycone core and the identity and attachment points of the sugar moieties. nih.gov The structural characterization of new mogrosides relies heavily on the detailed analysis of these extensive NMR data sets. nih.gov
Table 2: Methodologies for Isolation and Identification
| Methodology | Technique | Purpose |
|---|---|---|
| Chromatography | Macroporous Resin Column Chromatography | Initial purification and enrichment of mogrosides from crude extract. |
| High-Performance Liquid Chromatography (HPLC) | Fine separation and purification of individual compounds. | |
| High-Performance Thin-Layer Chromatography (HPTLC) | Analysis and semi-quantification of mogrosides in samples. | |
| Spectroscopy | Mass Spectrometry (MS) | Determination of molecular weight and chemical formula. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation and confirmation. |
Biosynthesis and Metabolic Pathways of 11 Oxomogroside Iva
Enzymatic Pathways Leading to the Cucurbitane Core Aglycone
The formation of the mogroside aglycone, mogrol (B2503665), is the foundational stage of mogroside biosynthesis. This process starts from the common triterpene precursor, 2,3-oxidosqualene (B107256), and involves cyclization and a series of oxidation reactions. nih.govoup.com
The initial and committing step in the biosynthesis of the cucurbitane skeleton is the cyclization of 2,3-oxidosqualene. oup.comnih.gov This reaction is catalyzed by the enzyme cucurbitadienol (B1255190) synthase (CS or CbQ), a member of the oxidosqualene cyclase (OSC) family. oup.comresearchgate.net
In S. grosvenorii, the specific enzyme SgCbQ has been identified and functionally characterized. oup.comresearchgate.net It catalyzes the conversion of 2,3-oxidosqualene into cucurbitadienol, which serves as the direct precursor for the entire family of mogrosides. oup.comresearchgate.netoup.com The expression of the gene encoding SgCbQ has been shown to correlate with the accumulation of mogrosides in the developing fruit, confirming its crucial role in the pathway. oup.com
Table 1: Key Enzymes in Mogrol Precursor Formation
| Enzyme | Abbreviation | Substrate | Product | Function |
|---|
Following the formation of cucurbitadienol, a series of oxidative modifications are carried out by cytochrome P450 (CYP450) monooxygenases. These enzymes are responsible for introducing hydroxyl groups and other functionalities at various positions on the cucurbitadienol skeleton, leading to the formation of mogrol. nih.govoup.comnih.gov
A key enzyme in this process is CYP87D18, a multifunctional P450 that has been identified in S. grosvenorii. oup.comresearchgate.net In vitro studies have demonstrated that CYP87D18 catalyzes the oxidation of cucurbitadienol at the C-11 position, producing both 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol. researchgate.netnih.gov The oxidation at C-11 is a critical step, as the 11-oxo group is a defining feature of 11-Oxomogroside IVA. Further P450-catalyzed hydroxylations at other positions, such as C-24 and C-25, are necessary to complete the synthesis of the mogrol aglycone. nih.govpnas.org
In addition to cytochrome P450s, epoxide hydrolases (EPHs) play a vital role in the formation of mogrol. nih.govoup.com The biosynthesis of mogrol involves the formation of an epoxide intermediate, specifically 2,3;22,23-diepoxysqualene, which is then cyclized to 24,25-epoxycucurbitadienol. nih.gov
An epoxide hydrolase from S. grosvenorii, designated SgEPH3, has been identified to catalyze the specific hydroxylation of 24,25-epoxycucurbitadienol. nih.gov This enzyme facilitates the opening of the epoxide ring to form a trans-24,25-dihydroxycucurbitadienol, a key intermediate on the path to mogrol. nih.govresearchgate.net The combined action of cucurbitadienol synthase, cytochrome P450s, and epoxide hydrolases ultimately yields the mogrol aglycone, which is then ready for glycosylation. nih.govpnas.org
Glycosylation Steps Catalyzed by UDP-Glycosyltransferases
Glycosylation is the final and most diversifying stage in mogroside biosynthesis, where sugar moieties are attached to the mogrol aglycone. oup.com This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which transfer glucose units from an activated sugar donor, UDP-glucose, to the mogrol core. oup.comresearchgate.net The number and linkage of these glucose units determine the specific mogroside produced, influencing its properties, such as sweetness. nih.govmdpi.com
The biosynthesis of 11-Oxomogroside IVA proceeds from an 11-oxo-mogrol precursor. The initial glycosylation steps lead to the formation of mogrosides with fewer glucose units. For instance, the enzyme UGT74AC1 has been shown to glycosylate the C-3 hydroxyl group of mogrol to form Mogroside IE. researchgate.netoup.com Subsequent and specific UGTs are responsible for adding further glucose molecules to create more complex structures. The formation of 11-Oxomogroside IVA involves the attachment of four glucose molecules in a specific configuration to the 11-oxo-mogrol backbone. frontiersin.orgacs.org Research has identified several UGTs involved in this branched glycosylation process, highlighting the regio- and bond-controllable nature of these enzymes in creating a diversity of mogrosides. nih.govresearchgate.net
Table 2: Characterized UDP-Glycosyltransferases in Mogroside Biosynthesis
| Enzyme | Substrate(s) | Product(s) | Function |
|---|---|---|---|
| UGT74AC1 | Mogrol, UDP-glucose | Mogroside IE | Glycosylation at the C-3 hydroxyl position of mogrol. researchgate.netoup.com |
Post-Synthetic Biotransformation of Mogrosides
While the plant's enzymatic machinery is responsible for the de novo synthesis of mogrosides, these compounds can undergo further transformations after they have been synthesized. One significant pathway for modification is through microbial metabolism.
The formation of 11-Oxomogroside IVA is not solely dependent on the biosynthetic pathways within the monk fruit. It can also be generated through the biotransformation of other, more heavily glycosylated mogrosides. Studies involving the incubation of total saponins (B1172615) from monk fruit with human intestinal microbiota have demonstrated this metabolic conversion. acs.org
Specifically, it was observed that 11-Oxomogroside V, a mogroside containing five glucose moieties, serves as a precursor to 11-Oxomogroside IVA. acs.org During in vitro fermentation, the intestinal microbiota can enzymatically cleave one of the sugar moieties from 11-Oxomogroside V. acs.org This deglycosylation reaction results in the formation of 11-Oxomogroside IVA, which has four glucose units. frontiersin.orgacs.org This finding indicates that the metabolic activity of gut bacteria can alter the profile of mogrosides, potentially influencing their biological effects after consumption. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 11-Oxomogroside IVA |
| 11-Oxomogroside V |
| 11-hydroxy cucurbitadienol |
| 11-oxo cucurbitadienol |
| 2,3-Oxidosqualene |
| 2,3;22,23-diepoxysqualene |
| 24,25-epoxycucurbiadienol |
| Cucurbitadienol |
| Mogrol |
| Mogroside IE |
| Mogroside IIE |
| Mogroside IIIA |
| trans-24,25-dihydroxycucurbitadienol |
Enzymatic Conversion Strategies for Mogroside Modifications
Enzymatic modification of mogrosides is a key strategy for enhancing their properties, particularly to improve taste profiles or to produce specific minor mogrosides that may have enhanced biological activities. nih.govacs.org These bioconversion methods offer high specificity and efficiency compared to chemical methods like acid hydrolysis. nih.gov The primary strategies involve either the removal of glucose units (deglycosylation) or the addition of sugar moieties (glycosylation and transglycosylation).
Deglycosylation involves the use of glycoside hydrolase enzymes to selectively cleave glycosidic bonds, converting highly glycosylated mogrosides into those with fewer sugar units. Various enzymes have been successfully employed for this purpose:
β-Glucosidase : This enzyme can be immobilized and used for the efficient conversion of Mogroside V into Mogroside IIIE. nih.gov
Cellulase : Capable of converting Mogroside V into Mogroside III and Mogroside IIE. nih.govjfda-online.com
Maltase : An α-glucosidase that can transform Mogroside V into several derivatives, including Mogroside IIIE and Mogroside IIE. nih.govjfda-online.com
Snailase : An enzyme preparation that has been used to convert Mogroside V into Siamenoside I, which is noted for its sucrose-like taste, or to achieve complete hydrolysis to the aglycone mogrol. researchgate.net
Fungal Biotransformation : Whole-cell catalysis using fungi, such as Ganoderma lucidum, can convert Mogroside V into other bioactive forms like Mogroside IIIE and Mogroside IIA. jfda-online.com
Glycosylation and Transglycosylation strategies aim to add sugar units, which can improve the sweetness quality and reduce undesirable aftertastes. acs.org
UDP-glucosyltransferases (UGTs) : These are the key enzymes in the natural biosynthesis of mogrosides and are used to add glucose units to the mogrol aglycone or its glycosylated intermediates. oup.com Researchers have characterized several specific UGTs from S. grosvenorii, such as UGT74AC1 and UGT94-289-3, and have engineered them to significantly increase catalytic efficiency (by as much as 74- to 400-fold) for the targeted synthesis of sweet mogrosides like Mogroside V. nih.govacs.org
β-Galactosidases : These enzymes can mediate the transfer of galactose units to Mogroside V, creating novel galactosylated mogrosides. acs.org
The table below summarizes various enzymatic strategies for mogroside modification.
| Enzyme/System | Strategy | Substrate(s) | Key Product(s) | Reference |
|---|---|---|---|---|
| β-Glucosidase | Deglycosylation | Mogroside V | Mogroside IIIE | nih.gov |
| Cellulase | Deglycosylation | Mogroside V | Mogroside III, Mogroside IIE | nih.govjfda-online.com |
| Snailase | Deglycosylation | Mogroside V | Siamenoside I, Mogrol | researchgate.net |
| Ganoderma lucidum | Deglycosylation (Biotransformation) | Mogroside V | Mogroside IIIE, Mogroside IIA | jfda-online.com |
| Engineered UGTs (e.g., UGTMS1-M7) | Glycosylation | Mogroside IIE, Mogrol | Mogroside V | nih.govacs.org |
| Cyclodextrin Glycosyltransferase (CGTase) | Transglycosylation | Mogroside V | Glucosylated Mogroside V | csic.es |
| Fungal β-Galactosidase | Galactosylation | Mogroside V, Lactose | Galactosylated Mogroside V | acs.org |
Chemical and Semi Synthetic Approaches to 11 Oxomogroside Iva and Analogues
Challenges in Total Chemical Synthesis of Complex Triterpenoid (B12794562) Glycosides
The total chemical synthesis of complex triterpenoid glycosides, such as mogrosides, presents a formidable challenge to organic chemists. nih.govcam.ac.uk These molecules are characterized by a confluence of structural complexities that render their de novo construction an intricate and demanding endeavor.
A primary hurdle lies in the synthesis of the polycyclic triterpenoid core, or aglycone. The mogrol (B2503665) skeleton, for instance, is a highly oxygenated cucurbitane-type triterpenoid with multiple stereocenters. nih.gov The construction of this sterically congested and stereochemically rich framework requires a high degree of stereocontrol throughout the synthetic sequence. Achieving the correct relative and absolute stereochemistry at each chiral center is a non-trivial task that often necessitates the development of novel synthetic methodologies or the adaptation of existing ones. nih.gov
Furthermore, the regioselective functionalization of the triterpenoid backbone is a significant obstacle. The mogrol scaffold features several hydroxyl groups, and selectively modifying one in the presence of others requires sophisticated protecting group strategies and highly selective reagents. The introduction of the 11-oxo functionality, a key feature of 11-Oxomogroside IVA, exemplifies this challenge. Differentiating the C-11 hydroxyl group from other hydroxyl groups on the mogrol structure for selective oxidation is a difficult transformation to achieve through conventional chemical methods without affecting other sensitive functionalities. beilstein-journals.orgbeilstein-journals.org
Chemoenzymatic Synthesis Strategies for Mogrosides with 11-Oxo Functionality
Chemoenzymatic synthesis, which integrates the strengths of both chemical and enzymatic transformations, offers a powerful and elegant approach to overcome many of the challenges associated with the total chemical synthesis of complex molecules like 11-Oxomogroside IVA. rsc.orgnih.govrsc.orgnih.gov This strategy leverages the high selectivity and specificity of enzymes for reactions that are difficult to achieve with traditional chemical methods, while employing chemical synthesis for the construction of key building blocks.
A plausible chemoenzymatic route to 11-Oxomogroside IVA and its analogues would involve the chemical synthesis of the mogrol aglycone or a suitable precursor. This chemically derived intermediate could then be subjected to enzymatic oxidation to introduce the 11-oxo functionality. The biosynthesis of mogrosides in Siraitia grosvenorii has been shown to involve cytochrome P450 monooxygenases (CYPs) that are responsible for the oxidation of the triterpenoid backbone. nih.govbeilstein-journals.orgbeilstein-journals.orgfrontiersin.orgnih.govnih.govresearchgate.net Specifically, enzymes from the CYP88 family have been identified as β-amyrin 11-oxidases in other plant species, catalyzing the conversion of β-amyrin to 11-oxo-β-amyrin. oup.comnih.gov A similar CYP enzyme from S. grosvenorii is responsible for the C-11 oxidation of the mogrol precursor. By harnessing the catalytic activity of such an enzyme in an in vitro or whole-cell system, the C-11 position of a chemically synthesized mogrol derivative could be selectively oxidized, thus avoiding the need for complex protecting group manipulations and harsh chemical oxidants.
Following the enzymatic introduction of the 11-oxo group, the subsequent glycosylation steps could also be accomplished enzymatically. Uridine diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) are key enzymes in the biosynthesis of mogrosides, responsible for the sequential attachment of glucose units to the mogrol aglycone. cas.cnresearchgate.netgenscript.com Researchers have identified and characterized specific UGTs from S. grosvenorii that catalyze the glycosylation at the C-3 and C-24 positions of mogrol. nih.govkisti.re.kr By employing a cascade of these specific UGTs, the desired oligosaccharide chains can be assembled on the 11-oxo-mogrol aglycone with precise control over both regio- and stereoselectivity, leading to the formation of 11-Oxomogroside IVA. This enzymatic approach to glycosylation circumvents the significant challenges associated with chemical glycosylation methods.
| Step | Method | Key Transformation | Advantages |
| 1 | Chemical Synthesis | Construction of mogrol aglycone precursor | Access to diverse starting materials |
| 2 | Enzymatic Oxidation | C-11 oxidation by Cytochrome P450 | High regioselectivity and stereoselectivity |
| 3 | Enzymatic Glycosylation | Attachment of sugar moieties by UGTs | Precise control of glycosidic linkages |
Directed Biotransformation for Targeted Analog Production
Directed biotransformation offers a promising and sustainable alternative for the production of specific mogroside analogs, such as 11-Oxomogroside IVA, by utilizing the catalytic machinery of microorganisms or isolated enzymes to modify a readily available precursor. This approach can be more efficient and environmentally friendly than de novo chemical synthesis, particularly for the introduction of specific functionalities onto a complex scaffold.
The most common precursor for the biotransformation to various mogrosides is Mogroside V, the most abundant mogroside in the fruit of Siraitia grosvenorii. nih.gov Various microorganisms, including fungi and bacteria, possess a diverse array of enzymes, such as glycosidases and oxidases, that can catalyze the transformation of mogrosides. For the production of 11-Oxomogroside IVA, a key step would be the selective oxidation of the C-11 hydroxyl group of a suitable mogroside precursor.
The identification and utilization of specific microbial strains or their isolated enzymes capable of performing this C-11 oxidation is a central aspect of this strategy. As established in the study of mogroside biosynthesis, cytochrome P450 monooxygenases are responsible for this oxidation in S. grosvenorii. nih.gov Therefore, a directed biotransformation approach could involve the use of a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, that has been genetically engineered to express the specific CYP enzyme responsible for C-11 oxidation. By feeding a precursor mogroside, such as Mogroside IV, to this engineered microbial system, it may be possible to achieve targeted oxidation at the C-11 position to yield 11-Oxomogroside IVA.
Furthermore, the enzymatic modification of the sugar moieties of mogrosides through biotransformation is also a well-explored avenue. Glycosidases from various microbial sources can be used to selectively cleave sugar units, while glycosyltransferases can be employed to add sugar moieties. mdpi.com For instance, if a more abundant mogroside containing the 11-oxo functionality, such as 11-Oxomogroside V, is available, specific glycosidases could be used to selectively hydrolyze the terminal glucose unit to yield 11-Oxomogroside IVA. The selection of the appropriate enzyme or microbial strain with the desired regioselectivity is crucial for the success of this approach.
| Precursor | Biocatalyst | Transformation | Product |
| Mogroside IV | Engineered microbe expressing CYP450 | C-11 Oxidation | 11-Oxomogroside IVA |
| 11-Oxomogroside V | Specific glycosidase | Selective deglycosylation | 11-Oxomogroside IVA |
Structural Elucidation and Structure Activity Relationship Sar Studies of 11 Oxomogroside Iva
Advanced Spectroscopic Techniques for Structural Characterization
The definitive structure of 11-Oxomogroside IVA, a complex triterpenoid (B12794562) glycoside, is established through a combination of sophisticated spectroscopic methods. These techniques allow for the complete assignment of its aglycone skeleton, the identification of its sugar moieties, and the determination of their specific linkages and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of complex natural products like 11-Oxomogroside IVA. A suite of 1D and 2D NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons present (e.g., methyl singlets, olefinic protons, and the anomeric protons of sugar units). The ¹³C NMR spectrum, often used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The presence of a signal in the range of ~200-210 ppm would be characteristic of the C-11 carbonyl group.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signal for each proton. It is the foundational experiment for mapping the basic C-H units of the molecule.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): COSY identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-1/H-2). This is crucial for tracing the spin systems within each of the four individual glucose units of 11-Oxomogroside IVA. TOCSY extends this correlation, revealing couplings throughout an entire spin system, which is particularly useful for identifying all protons belonging to a single sugar residue from a single starting point, such as the anomeric proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for assembling the complete molecular structure. It detects long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are used to piece together the cucurbitane aglycone skeleton and, crucially, to determine the points of attachment of the glycoside chains to the aglycone (e.g., correlations from an anomeric proton of a sugar to a carbon on the aglycone). It also establishes the linkages between the sugar units themselves.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing vital information about the molecule's stereochemistry. For 11-Oxomogroside IVA, NOESY is used to determine the relative orientation of substituents on the aglycone and to confirm the stereochemistry of the glycosidic linkages (α or β). The β-anomeric configuration of the glucose units is typically confirmed by the large coupling constants (³JH1,H2 of ~7-8 Hz) and specific NOE correlations.
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound. For 11-Oxomogroside IVA, High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is employed to determine its exact mass. This allows for the calculation of a precise molecular formula. The parent compound, Mogroside IVA, has a molecular formula of C₅₄H₉₂O₂₄. nih.gov The conversion of the C-11 hydroxyl to a carbonyl group involves the loss of two hydrogen atoms, resulting in a theoretical molecular formula of C₅₄H₉₀O₂₄ for 11-Oxomogroside IVA.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of MS. This technique is used to isolate the compound from a complex mixture (like a plant extract) and to confirm its purity and molecular weight. Furthermore, tandem MS (MS/MS) experiments can be performed, where the isolated molecular ion is fragmented. The resulting fragmentation pattern, showing the sequential loss of sugar residues, helps to confirm the mass of the aglycone and the composition of the attached glycoside chains.
Correlation Between Aglycone Modifications and Glycoside Units
The structure-activity relationship of mogrosides is heavily dependent on both the structure of the mogrol (B2503665) aglycone and the number and arrangement of the attached glucose units. Mogrosides are triterpenoid glycosides where sugar moieties are typically attached to the mogrol aglycone at the C-3 and C-24 positions via β-linkages.
The degree of glycosylation is a primary determinant of taste. Mogroside IVA, for instance, possesses four glucose units and is known to be sweet. nih.gov In contrast, mogrosides that have fewer than three glucose units are reported to be tasteless. nih.gov This suggests a minimum threshold of glycosylation is necessary for the molecule to interact effectively with sweet taste receptors. The specific arrangement and linkage of these sugars (e.g., β-1,2 vs. β-1,6 linkages) also modulate the intensity and quality of the sweetness. nih.gov Modifications to the aglycone, such as the oxidation at the C-11 position, further alter these sensory properties, demonstrating a complex interplay between the core structure and its glycosidic "decorations."
Influence of the C-11 Carbonyl Group on Mogroside Biological Interactions
The functional group at the C-11 position of the mogrol aglycone has a profound impact on the biological properties of the resulting mogroside, most notably its taste. A clear structure-taste relationship has been established for this position:
11α-hydroxyl Group: Mogrosides with an 11α-hydroxyl group, such as Mogroside IVA, are characteristically sweet. nih.gov
11β-hydroxyl Group: The epimeric 11β-hydroxyl glycosides are reported to be tasteless. nih.gov
11-oxo Group: The presence of a carbonyl group (ketone) at the C-11 position, as in 11-Oxomogroside IVA, completely changes the taste profile from sweet to bitter. nih.gov
Reported Antioxidant Activities of 11-oxo-mogroside V
EC₅₀ values represent the concentration required to scavenge 50% of the reactive oxygen species or inhibit DNA damage. Data for the structurally similar 11-oxo-mogroside V illustrates the biological potential conferred by the 11-oxo functional group. nih.govmedchemexpress.com
| Activity | EC₅₀ (µg/mL) |
|---|---|
| Superoxide (B77818) Anion (O₂⁻) Scavenging | 4.79 |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 |
| Hydroxyl Radical (*OH) Scavenging | 146.17 |
| Inhibition of *OH-induced DNA Damage | 3.09 |
Biological Activities and Underlying Molecular Mechanisms of 11 Oxomogroside Iva
Cellular Cytotoxicity and Antiproliferative Effects in Research Cell Lines
While direct studies focusing exclusively on the cytotoxic and antiproliferative effects of 11-Oxomogroside IVA on specific research cell lines are limited in publicly available literature, research on related compounds and extracts provides some context. In vitro and in vivo studies have suggested that mogrosides possess antioxidant effects, and extracts containing both Mogroside V and 11-Oxomogroside IVA have demonstrated inhibitory effects in mouse skin carcinogenesis models. researchgate.net
Other related cucurbitane glycosides from Siraitia grosvenorii have been investigated for their potential anticancer effects. For instance, studies on Mogroside V have shown it possesses tumor growth inhibitory activity in models of pancreatic cancer by promoting apoptosis and cell cycle arrest. researchgate.net Another compound, Mogroside IVe, was found to inhibit the proliferation of colorectal cancer HT29 cells and throat cancer Hep-2 cells in a dose-dependent manner. researchgate.net These findings on closely related mogrosides suggest a potential area for future research into the specific antiproliferative activities of 11-Oxomogroside IVA.
Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms
11-Oxomogroside IVA has been identified as a potent antioxidant agent, exhibiting significant inhibitory effects on various reactive oxygen species (ROS) and protecting against oxidative damage to DNA. nih.gov Its antioxidant activities have been determined in vitro using chemiluminescence-based assays. nih.gov
Inhibition of Reactive Oxygen Species (O₂, H₂O₂, -OH)
Research has demonstrated that 11-Oxomogroside IVA effectively scavenges several key reactive oxygen species. It shows a particularly high scavenging effect on superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), proving more potent in this regard than the related compound Mogroside V. nih.gov While it also scavenges hydroxyl radicals (·OH), its efficacy for this specific ROS is lower than that of Mogroside V. nih.gov The antioxidant capacity is often measured by the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 1: ROS Scavenging Activity of 11-Oxomogroside IVA
| Reactive Oxygen Species | EC₅₀ (μg/mL) | Reference |
|---|---|---|
| Superoxide (O₂⁻) | 4.79 | nih.govmedchemexpress.com |
| Hydrogen Peroxide (H₂O₂) | 16.52 | nih.govmedchemexpress.com |
| Hydroxyl Radical (·OH) | 146.17 | nih.govmedchemexpress.com |
Protective Effects Against DNA Oxidative Damage
Beyond scavenging free radicals, 11-Oxomogroside IVA exhibits a noteworthy protective effect against oxidative damage to genetic material. Specifically, it has a remarkable inhibitory effect on hydroxyl radical-induced DNA damage. nih.govresearchgate.net This protective capability is crucial, as oxidative lesions in DNA are implicated in the pathogenesis of numerous diseases.
Table 2: Protective Effect of 11-Oxomogroside IVA on DNA
| Activity | EC₅₀ (μg/mL) | Reference |
|---|---|---|
| Inhibition of ·OH-induced DNA Damage | 3.09 | nih.govmedchemexpress.com |
Anti-Viral Research: Inhibition of Epstein-Barr Virus Early Antigen
11-Oxomogroside IVA has demonstrated significant anti-viral potential in vitro, specifically through its ability to inhibit the Epstein-Barr virus (EBV). Research shows it has a strong inhibitory effect on the induction of the Epstein-Barr virus early antigen (EBV-EA), which is a marker of active viral infection and replication. medchemexpress.comcenmed.com This inhibition was observed in a primary screening test where EBV-EA induction was initiated by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). medchemexpress.comcenmed.com The inhibitory effect is dose-dependent, with higher molar ratios of the compound relative to the inducer resulting in greater inhibition of viral antigen expression. medchemexpress.com
Table 3: Inhibition of EBV-EA Induction by 11-Oxomogroside IVA
| Molar Ratio (Compound/TPA) | Inhibition (%) | Reference |
|---|---|---|
| 100 | 21.3 | medchemexpress.com |
| 500 | 50.9 | medchemexpress.com |
| 1000 | 91.2 | medchemexpress.com |
Modulation of Endothelial Cell Processes: In vitro Inhibition of Low-Density Lipoprotein Oxidation
The oxidative modification of low-density lipoprotein (LDL) is a critical step in the development of atherosclerosis. Research has shown that sweet glycosides from Siraitia grosvenorii, including 11-Oxomogroside IVA, can inhibit the oxidative modification of LDL. Among several related compounds, 11-Oxomogroside IVA significantly inhibited copper-mediated LDL oxidation in a dose-dependent manner. This inhibition is characterized by a prolongation of the lag time, which is the initial phase before rapid oxidation occurs. In one study, a 200 µM concentration of the compound significantly extended this protective phase compared to the control.
Table 4: Effect of 11-Oxomogroside IVA on Copper-Mediated LDL Oxidation
| Condition | Concentration (µM) | Lag Time (minutes) |
|---|---|---|
| Control | 0 | 76.8 ± 5.5 |
| 11-Oxomogroside IVA | 200 | 119.7 ± 8.9 |
Receptor-Ligand Interaction Studies (e.g., β₂-Adrenergic Receptor Chromatography for Mogrosides)
Studies utilizing affinity chromatography have been employed to screen for bioactive compounds from traditional medicines that interact with specific biological targets. One such target is the β₂-adrenergic receptor (β₂-AR), a G-protein-coupled receptor crucial for regulating respiratory functions. frontiersin.org Using an immobilized β₂-AR chromatography model, researchers identified Mogroside V, a structurally similar compound to 11-Oxomogroside IVA, as a bioactive component that binds to this receptor. frontiersin.org
Further investigation revealed that Mogroside V acts as a β₂-AR agonist. frontiersin.org Its binding to the receptor mediates a concentration-dependent relaxation of pre-contracted tracheal strips, a response that was blocked by a specific β₂-AR inhibitor. frontiersin.org These findings suggest that the bronchodilator activities of Mogroside V are mediated by the β₂-AR, highlighting the utility of receptor chromatography in identifying specific receptor ligands from complex natural extracts. frontiersin.org
Advanced Research Methodologies for Mogroside Analysis
High-Performance Liquid Chromatography (HPLC) for Analytical Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of mogrosides from the fruit extracts of Siraitia grosvenorii. Its precision and reliability are essential for quality control and research.
Detailed research has established optimized HPLC methods for the analysis of various mogrosides, including the closely related compound, 11-oxomogroside V. researchgate.net A method was developed to determine the content of mogroside V and 11-oxomogroside V in the dried mature fruits of Momordica grosvenori (a synonym for Siraitia grosvenorii). researchgate.net This analytical approach utilizes a gradient elution program with a C18 column, providing a simple, rapid, and accurate means for quantification. researchgate.net The method's parameters demonstrate good linearity and recovery, making it suitable for quality assessment of the raw plant material. researchgate.net
The established HPLC method parameters for the quantitative analysis of 11-oxomogroside V, which are applicable for the analysis of 11-Oxomogroside IVA, are detailed below.
Table 1: HPLC Parameters for Mogroside Analysis
| Parameter | Specification |
|---|---|
| Column | ODS (C18), 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile-Water |
| Elution Mode | Gradient Program |
| Flow Rate | 0.75 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 40°C |
| Linear Range (11-oxomogroside V) | 0.5985 - 14.9625 µg (r = 0.9984) |
| Average Recovery (11-oxomogroside V) | 102.5% (RSD = 4.43%) |
Data sourced from a study on the determination of mogroside V and 11-oxomogroside V. researchgate.net
Metabolomics Approaches in Biotransformation Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the biotransformation of mogrosides. By analyzing the changing profile of metabolites during different stages, such as fruit development and post-harvest ripening, researchers can map the intricate biosynthetic and metabolic pathways.
Studies have employed metabolomics to analyze the changes in sweet mogrosides in Siraitia grosvenorii fruits under various conditions. nih.govresearchgate.net For instance, analyzing the mogroside profile during post-ripening has shown that bitter-tasting mogrosides with fewer glucose units can be glycosylated to form sweeter mogrosides. nih.govresearchgate.net This approach allows for the identification of numerous mogroside isomers and tracks their accumulation, providing insights into the enzymatic steps that lead to structural diversity. nih.gov
This methodology is critical for understanding the formation of 11-Oxomogroside IVA, as it can help identify its precursors and the specific enzymatic reactions, such as oxidation at the C-11 position and subsequent glycosylations, that lead to its synthesis. researchgate.net Time-resolved comparative transcriptomic and metabolomics databases are particularly useful strategies for elucidating such complex biochemical pathways in plant secondary metabolism. pnas.org
Computational Chemistry and Molecular Docking for Ligand-Target Interactions
Computational chemistry and molecular docking are indispensable tools for investigating the interactions between mogrosides and their biological targets at a molecular level. These in silico methods allow researchers to predict the binding affinity and conformation of a ligand, such as 11-Oxomogroside IVA, within the active site of an enzyme or receptor.
In the context of mogroside biosynthesis, protein modeling and docking studies have been used to corroborate experimentally determined enzyme functions. pnas.orgexlibrisgroup.com For example, after identifying candidate genes for the enzymes involved in the mogroside pathway—such as cytochrome P450s (CYPs) and UDP-glucosyltransferases (UGTs)—molecular docking can be used to predict which specific enzymes are responsible for reactions like hydroxylation, oxidation (which would form the 11-oxo group), and glycosylation. pnas.orgexlibrisgroup.com This approach helps to indicate the order of metabolic steps in the pathway. pnas.orgexlibrisgroup.com The insights gained from these computational studies can guide further experimental work, such as site-directed mutagenesis to improve enzyme efficiency. researchgate.net
Gene Expression Profiling in Mogroside Biosynthesis Research
Gene expression profiling is a powerful method for identifying the genes responsible for the biosynthesis of mogrosides. By comparing the transcriptomes of Siraitia grosvenorii at different developmental stages or in different tissues, researchers can pinpoint candidate genes whose expression patterns correlate with the accumulation of specific mogrosides. pnas.orgnih.gov
The biosynthesis of the mogroside backbone is followed by a series of modifications by enzymes like cytochrome P450s (CYP450) and UDP-glucosyltransferases (UGTs), which are responsible for the vast structural diversity of mogrosides. researchgate.netnih.gov The formation of 11-Oxomogroside IVA would involve an initial oxidation of the mogrol (B2503665) backbone at the C-11 position by a specific CYP450 enzyme, followed by glycosylations at various positions by UGTs. mdpi.com
Digital gene expression (DGE) analysis has been used to compare gene expression profiles at key stages of fruit development. nih.gov By correlating the upregulation of specific CYP450 and UGT unigenes with the production of various mogrosides, researchers can select the most likely candidates for these late-stage biosynthetic steps. nih.gov
Table 2: Key Enzyme Families and Candidate Genes in Mogroside Biosynthesis
| Enzyme Family | Function in Mogroside Biosynthesis | Relevance to 11-Oxomogroside IVA |
|---|---|---|
| Cytochrome P450s (CYP450) | Hydroxylation and oxidation of the cucurbitadienol (B1255190) backbone to form mogrol. nih.govmdpi.com | A specific CYP450 is responsible for the oxidation at the C-11 position to create the "11-oxo" functional group. mdpi.com |
| UDP-glucosyltransferases (UGTs) | Addition of glucose moieties to the mogrol aglycone at specific positions (C3, C24). nih.govacs.org | Specific UGTs are responsible for the glycosylation pattern that defines Mogroside IVA. |
This table summarizes information from studies on the mogroside biosynthetic pathway. nih.govmdpi.comacs.org
Table of Compounds Mentioned
| Compound Name |
|---|
| 11-Oxomogroside IVA |
| 11-oxomogroside V |
| Cucurbitadienol |
| Mogrol |
Future Research Directions and Translational Perspectives for 11 Oxomogroside Iva
Elucidating Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of mogrosides is a complex multi-step process that begins with the cyclization of squalene (B77637) and involves a series of oxidation and glycosylation reactions. pnas.orgresearchgate.net While the core pathway to the mogrol (B2503665) aglycone has been largely identified, the specific enzymatic steps leading to the formation of 11-Oxomogroside IVA remain partially unresolved.
Future research should prioritize the identification and characterization of the specific enzymes responsible for the later steps of its biosynthesis. The general pathway involves several key enzyme families (summarized in Table 1). pnas.orggoogle.comnih.gov The conversion of the mogrol backbone to its 11-oxo form is a critical, yet not fully understood, step. It is known that a Cytochrome P450 enzyme, CYP87D18, is responsible for the C-11 hydroxylation of the cucurbitadienol (B1255190) precursor. pnas.org However, the enzyme that subsequently oxidizes this hydroxyl group to a ketone, a defining feature of 11-Oxomogroside IVA, has not been definitively identified.
Furthermore, 11-Oxomogroside IVA is understood to be a metabolite of 11-Oxomogroside V, formed through the loss of a glucose moiety. acs.org The specific UDP-glucosyltransferases (UGTs) that build up the glycosylation pattern of 11-Oxomogroside V and the hydrolases that may subsequently remove a glucose unit to form 11-Oxomogroside IVA are key targets for discovery. Transcriptome and genomic analysis of S. grosvenorii at different fruit development stages, combined with functional expression studies of candidate genes, will be essential to isolate and confirm the roles of these undiscovered enzymes. nih.gov
Table 1: Key Enzyme Families in Mogroside Biosynthesis
| Enzyme Family | Role in Pathway |
|---|---|
| Squalene Epoxidases (SQE) | Catalyze the epoxidation of squalene. researchgate.net |
| Triterpenoid (B12794562) Synthases (e.g., CS) | Cyclize the precursor to form the cucurbitadienol backbone. researchgate.net |
| Epoxide Hydrolases (EPH) | Involved in the hydroxylation of the triterpenoid skeleton. pnas.org |
| Cytochrome P450s (CYP450) | Perform critical oxidation and hydroxylation steps, including at the C-11 position. pnas.orgnih.gov |
Engineering Microbial or Plant Systems for Enhanced Production
The natural abundance of 11-Oxomogroside IVA in S. grosvenorii is low, making extraction an inefficient method for obtaining research or commercial quantities. researchgate.netresearchgate.net Metabolic engineering offers a promising alternative for sustainable and scalable production. Significant progress has already been made in engineering both microbial and plant systems for the synthesis of mogrol and major mogrosides. google.comgoogle.com
Future efforts can build on this foundation to specifically enhance the production of 11-Oxomogroside IVA. A key strategy involves creating a recombinant host, such as the yeast Saccharomyces cerevisiae or a plant like cucumber, that expresses the entire biosynthetic pathway. google.comgoogle.com To channel metabolic flux specifically towards 11-Oxomogroside IVA, a multi-faceted approach is required:
Introduce the complete pathway: Co-express the known genes for the synthesis of the mogrol backbone. google.com
Incorporate the C-11 oxidation step: Once the enzyme responsible for oxidizing the C-11 hydroxyl group to a ketone is identified (as discussed in 8.1), its gene must be integrated into the host system.
Tailor glycosylation: Introduce the specific UGTs required to produce 11-Oxomogroside V, the immediate precursor. acs.org Subsequently, one could either identify and co-express a specific hydrolase to convert 11-Oxomogroside V to 11-Oxomogroside IVA or engineer UGTs to directly synthesize the desired tetra-glycosylated form.
This engineered approach would not only provide a sustainable source of the compound but also facilitate the production of related 11-oxo mogrosides for further study.
Table 2: Examples of Engineered Systems for Mogroside Production
| Host Organism | Engineered Goal | Key Genes/Enzymes Introduced |
|---|---|---|
| Saccharomyces cerevisiae | Production of mogrol and various mogrosides. | Genes for squalene epoxidase, cucurbitadienol synthase, CYP450s, epoxide hydrolase, and UGTs. google.comgoogle.com |
Discovery of Novel Biological Targets and Molecular Pathways
While research into the bioactivity of many mogrosides is expanding, the specific biological effects of 11-Oxomogroside IVA are largely unknown. Preliminary studies have shown that it, along with other mogrosides, has inhibitory effects against the Epstein-Barr virus early antigen (EBV-EA), suggesting potential anti-viral or chemopreventive properties. frontiersin.orgmdpi.comnih.gov Its direct precursor, 11-Oxomogroside V, exhibits strong antioxidant activity, in some cases higher than that of the more common Mogroside V, by effectively scavenging reactive oxygen species. medchemexpress.comresearchgate.net
A critical future direction is to conduct comprehensive biological screenings to identify novel targets and molecular pathways for 11-Oxomogroside IVA. This should include:
Expanded Antiviral Screening: Investigating its efficacy against a broader range of viruses.
Anti-inflammatory and Antioxidant Assays: Determining if it shares the anti-inflammatory (e.g., inhibition of NF-κB and COX-2) and antioxidant activities reported for other mogrosides. nih.govresearchgate.net
Metabolic Pathway Analysis: Exploring its effects on key metabolic signaling pathways, such as the AMPK pathway, which is modulated by other mogrosides and is relevant to conditions like diabetes. mdpi.com
Uncovering the unique biological activities of 11-Oxomogroside IVA could open up new therapeutic possibilities distinct from the more well-studied sweet mogrosides.
Table 3: Known and Potential Biological Activities for Investigation
| Biological Activity | Associated Mogroside(s) | Relevance for 11-Oxomogroside IVA Research |
|---|---|---|
| Inhibition of EBV-EA | 11-Oxomogroside IVA, 11-Oxomogroside V | Confirmed activity that warrants further investigation into mechanism and potential. frontiersin.orgmdpi.com |
| Antioxidant (ROS Scavenging) | 11-Oxomogroside V, Mogroside V | High probability of shared activity; requires direct testing and comparison. medchemexpress.comresearchgate.net |
| Anti-inflammatory | Mogroside V | A key pathway (NF-κB) to investigate for potential therapeutic use. nih.gov |
Development of Structure-Guided Design Principles for Novel Bioactive Compounds
The diverse family of mogrosides provides a natural library for studying structure-activity relationships (SAR). A key structural feature influencing the properties of these compounds is the functional group at the C-11 position. The presence of an 11α-hydroxyl group is generally associated with sweetness, whereas an 11-oxo group, as seen in 11-Oxomogroside IVA, often results in a bitter taste. mdpi.comjfda-online.com This distinction highlights the profound impact of this single atomic variation on biological interaction with taste receptors.
Future research should leverage the 11-Oxomogroside IVA scaffold to develop principles for designing novel bioactive compounds. The goal would be to use this natural structure as a template and systematically modify it to enhance specific biological activities while minimizing or altering others. This could involve:
Glycosylation Engineering: Creating a library of 11-Oxomogroside IVA analogs by enzymatically altering the number, linkage, and position of the glucose units. This could significantly impact solubility, bioavailability, and interaction with biological targets.
Modifying the Aglycone Backbone: Beyond the C-11 position, other sites on the triterpenoid core could be modified to probe their effect on the compound's bioactivity.
Computational Modeling: Using molecular docking and other computational tools to predict how structural changes to 11-Oxomogroside IVA would affect its binding to known biological targets, such as viral proteins or inflammatory enzymes.
By combining chemical synthesis, enzymatic modification, and computational analysis, the 11-Oxomogroside IVA structure can serve as a valuable starting point for the rational design of new molecules with tailored therapeutic or functional properties.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 11-Oxomogroside IVA in plant extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MSn) is the gold standard. For quantification, HPLC with UV detection using validated calibration curves for mogrosides is critical. Ensure purity validation (e.g., ≥98.9% by HPLC) and cross-reference with isolated standards .
Q. How can researchers confirm the biosynthetic pathway of 11-Oxomogroside IVA in Siraitia grosvenorii?
- Methodological Answer : Use isotopic labeling (e.g., -glucose) in plant tissues to trace precursor incorporation. Combine with metabolomic profiling (LC-MSn) to identify intermediates like mogroside IVA and oxidative derivatives. Comparative analysis of fruit developmental stages may reveal pathway dynamics .
Q. What are the key challenges in isolating 11-Oxomogroside IVA from complex plant matrices?
- Methodological Answer : Co-elution with structurally similar mogrosides (e.g., mogroside IVE or 11-Oxomogroside III) is common. Optimize chromatographic conditions (e.g., gradient elution with C18 columns) and employ preparative HPLC. Validate separation using nuclear magnetic resonance (NMR) for ambiguous peaks .
Advanced Research Questions
Q. How does 11-Oxomogroside IVA’s bioactivity compare to other mogrosides, and what structural features drive these differences?
- Methodological Answer : Conduct in vitro assays (e.g., AMPK activation or anti-inflammatory models) comparing 11-Oxomogroside IVA with analogs like mogroside V or 11-oxomogroside IIE. Use molecular docking to map hydroxyl and glycosyl groups to receptor binding sites. Structure-activity relationships (SARs) should prioritize oxidation at C-11 and glycosylation patterns .
Q. What experimental strategies resolve contradictions in reported metabolite profiles of 11-Oxomogroside IVA across studies?
- Methodological Answer : Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize artifact formation. Use multi-laboratory validation with shared reference materials. For conflicting LC-MSn identifications, apply tandem MS/MS spectral libraries and compare fragmentation patterns to authenticated standards .
Q. How can researchers model the in vivo distribution and metabolism of 11-Oxomogroside IVA in mammalian systems?
- Methodological Answer : Administer radiolabeled 11-Oxomogroside IVA in rodent models and track metabolites via liquid scintillation counting and LC-MSn. Tissue-specific extraction (e.g., liver, kidney) combined with enzymatic hydrolysis can differentiate phase I/II metabolites. Compare results to in vitro hepatocyte assays for metabolic stability .
Q. What synergistic effects exist between 11-Oxomogroside IVA and other monk fruit compounds, and how are these tested experimentally?
- Methodological Answer : Design combinatorial assays (e.g., checkerboard synergy testing) with mogroside V, siamenoside I, and 11-oxomogroside III. Use isobolographic analysis to quantify interactions. Transcriptomic profiling (RNA-seq) can identify pathways modulated by mixtures versus individual compounds .
Methodological Considerations
Q. What protocols ensure stability of 11-Oxomogroside IVA during long-term storage?
- Answer : Store lyophilized samples at -80°C under inert gas (e.g., argon) to prevent oxidation. For solutions, use acidic buffers (pH 3–4) and avoid light exposure. Regularly validate stability via HPLC and compare degradation products to known oxidative analogs .
Q. How should researchers address batch-to-batch variability in 11-Oxomogroside IVA isolation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
